Nelfinavir Hydroxy-tert-butylamide
説明
Synthesis Analysis
Nelfinavir and its metabolite undergo complex synthesis processes. An efficient and environmentally friendly procedure has been described for the synthesis of nelfinavir and its intermediates, showcasing the meticulous steps involved in obtaining the active metabolite (Yan et al., 2008). The process involves one-pot synthesis techniques and the use of activating ester methodologies, highlighting the innovative approaches to synthesizing this important molecule.
Molecular Structure Analysis
The molecular structure of nelfinavir hydroxy-tert-butylamide plays a crucial role in its pharmacokinetic profile and its interaction with human immunodeficiency virus type 1 protease. Studies involving X-ray crystallography and molecular docking have provided insights into how this compound interacts with the enzyme, revealing the importance of its molecular architecture (Kaldor et al., 1997).
Chemical Reactions and Properties
The biotransformation of nelfinavir to its hydroxy-tert-butylamide metabolite involves the action of cytochrome P450 enzymes, particularly CYP2C19. This metabolic pathway not only affects the drug's pharmacological activity but also its pharmacokinetic profile, including aspects such as elimination half-lives and clearance rates (Payen et al., 2005).
Physical Properties Analysis
The physical properties of nelfinavir hydroxy-tert-butylamide, including solubility and stability, influence its pharmacokinetics and efficacy as a drug metabolite. Research has explored the stability of nelfinavir and its metabolites in plasma, providing critical insights into their long-term viability and effectiveness in therapeutic applications (Turner & Acosta, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and binding affinity of nelfinavir hydroxy-tert-butylamide, determine its interaction with HIV protease and its role in inhibiting viral replication. The compound's ability to bind to the protease enzyme and its competitive inhibition characteristics are fundamental to its action mechanism against HIV (Hirani et al., 2004).
科学的研究の応用
HIV Treatment and Pharmacokinetics : Nelfinavir hydroxy-tert-butylamide (M8) is an active metabolite of nelfinavir and plays a significant role in HIV therapy. It has been shown that cytochrome P450 2C19 (CYP2C19) is involved in the conversion of nelfinavir to M8, with this process being affected by genetic factors such as the CYP2C19*2 genotype (Burger et al., 2006). Additionally, the pharmacokinetics of nelfinavir and M8 in infants with HIV have been studied to develop population pharmacokinetic models (Payen et al., 2005), which are crucial for optimizing treatment regimens.
Stability and Metabolism Studies : Investigations into the stability of nelfinavir and M8 in plasma have been conducted. These studies are vital for understanding the drug's pharmacological properties and for designing appropriate storage and handling protocols (Turner & Acosta, 2000).
Potential Anticancer Properties : Nelfinavir and its metabolite M8 have been studied for repurposing as anticancer drugs due to their interactions with various targets like the pregnane X receptor (PXR), which plays a role in cancer cell proliferation and apoptosis. This represents a new avenue for cancer treatment (Burk et al., 2021).
Safety During Pregnancy : The safety and pharmacokinetics of increased doses of nelfinavir during pregnancy have been evaluated, focusing on the effects of the drug and its metabolite M8 in pregnant women and the implications for HIV treatment during pregnancy (Eke et al., 2018).
Antiviral Activities Beyond HIV : Studies have explored the potential of nelfinavir and M8 in treating other viral infections, such as SARS-associated coronavirus, demonstrating the broad-spectrum antiviral capabilities of these compounds (Yamamoto et al., 2004).
Safety And Hazards
Nelfinavir Hydroxy-tert-butylamide may be harmful if inhaled or absorbed through the skin. It can cause respiratory tract, skin, and eye irritation5.
将来の方向性
Nelfinavir is currently being analyzed for repurposing as an anticancer drug for many different cancers because it exerts manifold off-target protein interactions, finally resulting in cancer cell death2. Its major metabolite Nelfinavir Hydroxy-tert-butylamide exerts the same effects, which are based on impaired coactivator recruitment2. Nelfinavir’s anticancer activity may involve modulation of PXR, which itself is discussed as a therapeutic target in cancer therapy and for the reversal of chemoresistance2.
特性
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPDNKZXLVSOH-HKWSIXNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nelfinavir Hydroxy-tert-butylamide | |
CAS RN |
213135-56-9 | |
Record name | AG 1402 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213135-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。